REACTION_CXSMILES
|
O=[CH:2][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.N[C@H](C(O)=O)CC[C:17](=O)[NH2:18].C[C@H]1[C@](O)(C(CO)=O)[C@:40]2(C)[C@H:26]([C@H:27]3[C@:37](F)([C@@H](O)C2)[C@:36]2(C)[C:30](=CC(C=C2)=O)[CH2:29][CH2:28]3)[CH2:25]1.C[CH:52]([CH2:54][N:55]1[C:64](=[O:65])[N:63]([CH3:66])[C:61](=O)C2N=CNC1=2)[CH3:53]>>[CH3:2][N:18]([C:30]1[CH:36]=[CH:37][C:27]([C:26]2[CH:40]=[CH:53][CH:52]=[C:54]([NH:55][C:64]([N:63]([CH3:61])[CH3:66])=[O:65])[CH:25]=2)=[CH:28][CH:29]=1)[CH3:17]
|
Name
|
CL-173
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(N)=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CN1C2=C(N=CN2)C(=O)N(C1=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were seeded in 12 well plates and two days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
After 3 and 5 days, medium
|
Duration
|
5 d
|
Type
|
ADDITION
|
Details
|
containing 10 μg/ml and 0.5 μg/ml insulin
|
Type
|
WAIT
|
Details
|
On day 7 of differentiation the cells were incubated ON in the absence of insulin
|
Type
|
WAIT
|
Details
|
Cells were used at day
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |